Cas no 151132-82-0 ((S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid)

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid
- Z-L-DAB(FMOC)-OH
- AK-61226
- ANW-73465
- CTK8C4903
- KB-211498
- (2S)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid
- N-Cbz-N'-Fmoc-L-2,4-Diaminobutyric acid
- Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoicacid
- (2S)-2-{[(Benzyloxy)methyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- DB-353661
- DTXSID40743949
- (2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid
- AKOS016007702
- A850875
- 151132-82-0
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- MDL: MFCD06796906
- Inchi: InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1
- InChI Key: XVQCVMKVEGLEGU-DEOSSOPVSA-N
- SMILES: O=C(OCC1C2=CC=CC=C2C3=CC=CC=C31)NCC[C@@H](C(O)=O)NC(OCC4=CC=CC=C4)=O
Computed Properties
- Exact Mass: 474.17918
- Monoisotopic Mass: 460.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 35
- Rotatable Bond Count: 13
- Complexity: 631
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 96.9Ų
Experimental Properties
- Density: 1.299
- PSA: 113.96
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1249724-250mg |
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |
151132-82-0 | 99% (HPLC) | 250mg |
$215 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296782-1 g |
Z-L-Dab(Fmoc)-OH, |
151132-82-0 | 1g |
¥1,369.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296782A-5 g |
Z-L-Dab(Fmoc)-OH, |
151132-82-0 | 5g |
¥4,889.00 | 2023-07-11 | ||
abcr | AB155392-5g |
N-alpha-Benzyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid (Cbz-L-Dab(Fmoc)-OH); . |
151132-82-0 | 5g |
€256.30 | 2024-04-19 | ||
abcr | AB155392-25g |
N-alpha-Benzyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid (Cbz-L-Dab(Fmoc)-OH); . |
151132-82-0 | 25g |
€860.00 | 2024-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296782-1g |
Z-L-Dab(Fmoc)-OH, |
151132-82-0 | 1g |
¥1369.00 | 2023-09-05 | ||
1PlusChem | 1P001NLC-250mg |
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |
151132-82-0 | ≥ 99% (HPLC) | 250mg |
$81.00 | 2025-03-20 | |
1PlusChem | 1P001NLC-5g |
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |
151132-82-0 | 98% | 5g |
$692.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1249724-1g |
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |
151132-82-0 | 99% (HPLC) | 1g |
$295 | 2025-02-25 | |
eNovation Chemicals LLC | Y1249724-25g |
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |
151132-82-0 | 99% (HPLC) | 25g |
$3050 | 2025-02-28 |
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid Related Literature
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
Additional information on (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid
Recent Advances in the Application of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid (CAS: 151132-82-0) in Chemical Biology and Pharmaceutical Research
The compound (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid (CAS: 151132-82-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a versatile building block in peptide synthesis and drug development. Recent studies have highlighted its potential in the design of novel therapeutics, particularly in the context of targeted drug delivery and enzyme inhibition.
One of the key applications of this compound lies in its role as a protected amino acid derivative, which facilitates the synthesis of complex peptides with high precision. The presence of the fluorenylmethoxycarbonyl (Fmoc) and benzyloxymethyl (BOM) protecting groups ensures stability during solid-phase peptide synthesis (SPPS), a technique widely employed in the production of peptide-based drugs. Researchers have successfully utilized this compound to synthesize peptides with enhanced bioavailability and therapeutic efficacy.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the utility of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid in the development of protease inhibitors. The compound's ability to mimic natural amino acids while introducing structural modifications has enabled the design of inhibitors with high specificity and potency. This research opens new avenues for the treatment of diseases such as HIV and hepatitis C, where protease inhibition plays a critical role.
Another notable application of this compound is in the field of bioconjugation. Recent work published in Bioconjugate Chemistry has shown that (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid can be used to link peptides to other biomolecules, such as antibodies or nanoparticles, creating hybrid systems with tailored functionalities. These systems hold promise for targeted cancer therapies, where precise delivery of therapeutic agents to tumor sites is essential.
Despite these advancements, challenges remain in the large-scale production and purification of this compound. Researchers are actively exploring innovative synthetic routes and purification techniques to address these issues. A recent preprint on ChemRxiv outlines a novel enzymatic approach that significantly improves the yield and purity of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid, paving the way for its broader application in industrial settings.
In conclusion, (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid (CAS: 151132-82-0) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility in peptide synthesis, drug design, and bioconjugation underscores its potential to drive innovation in therapeutic development. Future research should focus on optimizing its synthesis and expanding its applications in emerging areas such as personalized medicine and nanotechnology.
151132-82-0 ((S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid) Related Products
